![molecular formula C16H18ClNO2 B13212308 1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride CAS No. 1803561-43-4](/img/structure/B13212308.png)
1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminomethyl group, a phenoxymethyl group, and a phenyl ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(aminomethyl)phenol with 3-bromomethylbenzaldehyde under basic conditions to form the intermediate 3-[2-(aminomethyl)phenoxymethyl]benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the phenoxymethyl and ethanone moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-one
- 1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrobromide
Uniqueness
1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the hydrochloride salt form may exhibit different solubility and stability properties, making it more suitable for certain applications.
Properties
CAS No. |
1803561-43-4 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-[3-[[2-(aminomethyl)phenoxy]methyl]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-12(18)14-7-4-5-13(9-14)11-19-16-8-3-2-6-15(16)10-17;/h2-9H,10-11,17H2,1H3;1H |
InChI Key |
BCYHHXIYSQIMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


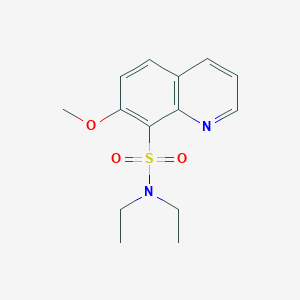
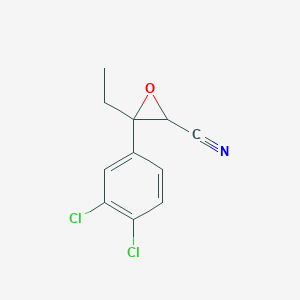
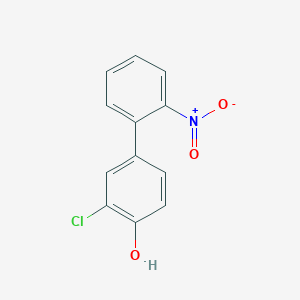
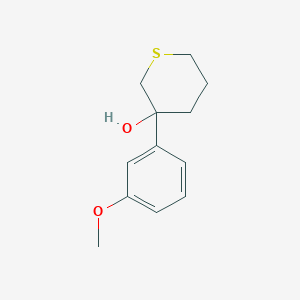
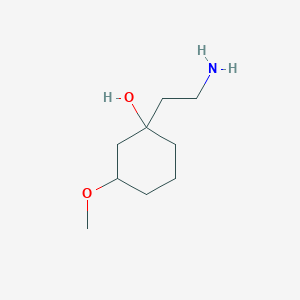

![4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13212268.png)
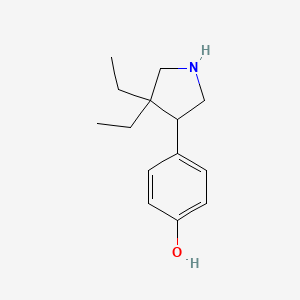
![Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13212275.png)
![tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13212278.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2,2-dimethylpropan-1-one](/img/structure/B13212281.png)
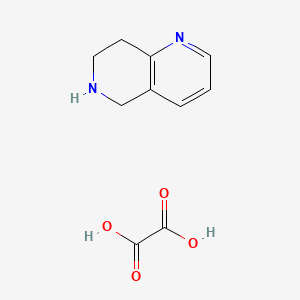
![1-(3-Methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13212285.png)

